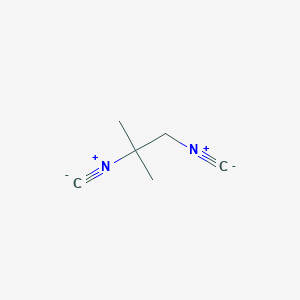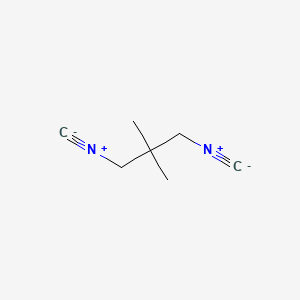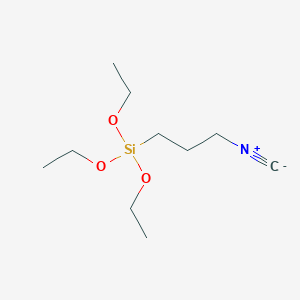
1,3-Diisocyanopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diisocyanopropane is an organic compound with the molecular formula C5H6N2 It is characterized by the presence of two isocyanate groups (-N=C=O) attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diisocyanopropane can be synthesized through the reaction of 1,3-diaminopropane with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:
H2N-(CH2)3-NH2+2COCl2→O=C=N-(CH2)3-N=C=O+4HCl
This reaction requires careful handling of phosgene, a highly toxic reagent, and is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of safer phosgene substitutes, such as triphosgene or diphosgene, to mitigate the risks associated with phosgene handling. The process is scaled up using continuous flow reactors to ensure efficient and controlled production.
Chemical Reactions Analysis
Types of Reactions
1,3-Diisocyanopropane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: It can participate in polymerization reactions to form polyurethanes, which are valuable materials in the production of foams, elastomers, and coatings.
Coordination Chemistry: It acts as a ligand in coordination complexes with transition metals, influencing the electronic and structural properties of the resulting complexes.
Common Reagents and Conditions
Alcohols and Amines: React with this compound under mild conditions to form urethanes and ureas.
Catalysts: Metal catalysts such as tin or zinc compounds are often used to facilitate polymerization reactions.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Resulting from polymerization reactions.
Scientific Research Applications
1,3-Diisocyanopropane has several applications in scientific research:
Materials Science: Used in the synthesis of polyurethanes, which have applications in foams, elastomers, and coatings.
Coordination Chemistry: Acts as a ligand in the formation of metal complexes, which are studied for their electronic and photochemical properties.
Photochemistry: Involved in photo-induced electron transfer reactions, making it useful in the study of photochemical processes and solar energy storage
Mechanism of Action
The mechanism of action of 1,3-diisocyanopropane in chemical reactions involves the nucleophilic attack on the electrophilic carbon of the isocyanate group. This leads to the formation of intermediates that can further react to form stable products such as urethanes and ureas. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the isocyanate groups, thereby influencing the electronic properties of the metal complexes .
Comparison with Similar Compounds
Similar Compounds
1,4-Diisocyanobutane: Similar structure but with a four-carbon backbone.
1,6-Diisocyanatohexane: A longer six-carbon backbone, commonly used in the production of polyurethanes.
Toluene Diisocyanate: Contains aromatic rings, widely used in the production of flexible foams.
Uniqueness
1,3-Diisocyanopropane is unique due to its three-carbon backbone, which provides distinct reactivity and steric properties compared to its longer-chain counterparts. Its ability to form stable coordination complexes with transition metals also sets it apart in the field of coordination chemistry .
Properties
IUPAC Name |
1,3-diisocyanopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-6-4-3-5-7-2/h3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWJHRRJYGYFBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-Isocyano-2-(4-methylphenyl)sulfonylethyl]-4-methylbenzene](/img/structure/B7890067.png)
![1-[2-(4-Fluorophenyl)-1-isocyanoethyl]sulfonyl-4-methylbenzene](/img/structure/B7890069.png)
![1-[2-(4-Chlorophenyl)-1-isocyanoethyl]sulfonyl-4-methylbenzene](/img/structure/B7890084.png)
![1-Bromo-3-[2-isocyano-2-(4-methylphenyl)sulfonylethyl]benzene](/img/structure/B7890087.png)










